3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with a tert-butoxy group and two methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of tert-butyl alcohol with a suitable cyclobutane derivative. One common method is the reaction of tert-butyl alcohol with 2,2-dimethylcyclobutanone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group, influencing the reactivity and stability of the compound. The cyclobutane ring provides a rigid framework that can affect the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple alcohol with a tert-butyl group.
2,2-Dimethylcyclobutanone: A cyclobutane derivative with two methyl groups.
tert-Butyl esters: Compounds with a tert-butyl group attached to an ester functional group.
Uniqueness
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of a tert-butoxy group and a cyclobutane ring. This structure imparts specific reactivity and stability characteristics that are not found in simpler compounds like tert-butyl alcohol or 2,2-dimethylcyclobutanone. The presence of the tert-butoxy group also allows for selective reactions and functionalizations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H20O2 |
---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8,11H,6H2,1-5H3 |
InChI Key |
JVPMKBOSVPHPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.